Thiophen-2-ylmethyl-thiourea
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2S2 |
|---|---|
Molecular Weight |
172.3 g/mol |
IUPAC Name |
thiophen-2-ylmethylthiourea |
InChI |
InChI=1S/C6H8N2S2/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9) |
InChI Key |
XARZSESQHPGTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Thiophen 2 Ylmethyl Thiourea
Established Synthetic Routes and Reaction Pathways for Thiophen-2-ylmethyl-thiourea
Several synthetic strategies have been developed to construct the this compound framework. These methods range from classical condensation reactions to modern multi-component approaches, offering flexibility in accessing a variety of derivatives.
Condensation reactions represent a fundamental approach to the synthesis of thiourea (B124793) derivatives. While direct condensation of thiophene-2-carbaldehyde (B41791) with thiourea is not the most common route, related transformations are well-documented. For instance, thiophene-2-carbaldehyde, a readily available starting material prepared from thiophene (B33073) via the Vilsmeier reaction or chloromethylation, can undergo condensation with various nucleophiles. wikipedia.orgresearchgate.net The reactivity of the aldehyde group allows for the formation of a C-N bond, which is a key step in building the desired framework.
In a typical scenario, the reaction would involve the formation of an intermediate Schiff base (imine) from the condensation of thiophene-2-carbaldehyde and an amine, followed by the addition of a thiocarbonyl source. Alternatively, thiophene-2-carbaldehyde can be condensed with compounds already containing a thiourea or a related moiety. researchgate.net The specific reaction conditions, such as the choice of solvent, catalyst, and temperature, are crucial for achieving high yields and purity.
| Starting Materials | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| Thiophene-2-carbaldehyde, Substituted Anilines | Basic media (e.g., KOH in DMF) | Thiophene-anils (azomethines) | Formation of an imine intermediate. researchgate.net |
| Thiophene-2-carbaldehyde, Guaiazulene | Sodium N-methylanilide | (2-(Thien-2-yl)vinyl)azulenes | Demonstrates the reactivity of the aldehyde in condensation reactions. researchgate.net |
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. windows.net This approach is highly efficient and atom-economical. Several MCRs have been developed for the synthesis of thiophenes and thioureas, which can be adapted for the synthesis of this compound derivatives. nih.govresearchgate.net
One such strategy involves the reaction of an isocyanide, an amine, and elemental sulfur. nih.govresearchgate.net This three-component reaction provides a straightforward route to thioureas. By using thiophen-2-ylmethanamine as the amine component, this method can be directly applied to the synthesis of the target molecule. The reaction is often carried out in water, making it an environmentally benign process. nih.gov
Another MCR approach for the synthesis of highly functionalized thiophenes involves the reaction of an aryl methyl ketone, elemental sulfur, and an active methylene (B1212753) compound, catalyzed by an imidazolium (B1220033) salt. researchgate.net While this method builds the thiophene ring itself, it highlights the utility of MCRs in generating diverse thiophene-containing scaffolds that could be further elaborated to include a thiourea moiety.
| Reaction Type | Components | Catalyst/Solvent | Product Type | Advantages |
|---|---|---|---|---|
| Three-component | Isocyanide, Amine (e.g., thiophen-2-ylmethanamine), Elemental Sulfur | Water | Thioureas | Chromatography-free, environmentally benign. nih.gov |
| Four-component | Aromatic aldehyde, Malononitrile, Ethyl acetoacetate, Sulfur | Eggshell/Fe3O4 biocatalyst, Microwave, Ethanol (B145695) | 2-Amino thiophene derivatives | High yield, short reaction time. researchgate.net |
The reaction between an isothiocyanate and an amine is one of the most reliable and widely used methods for the synthesis of thioureas. rsc.orgorganic-chemistry.org This approach offers a high degree of flexibility, as a wide variety of isothiocyanates and amines are commercially available or can be readily synthesized. For the synthesis of this compound, two main pathways are possible:
Reaction of thiophen-2-ylmethyl isothiocyanate with an amine: In this route, the thiophene moiety is part of the isothiocyanate component. This isothiocyanate can be reacted with various primary or secondary amines to introduce diversity at the other nitrogen atom of the thiourea.
Reaction of thiophen-2-ylmethanamine with an isothiocyanate: Here, the thiophene-containing fragment is the amine. This amine can be coupled with a range of isothiocyanates to generate a library of this compound derivatives with different substituents.
The coupling reaction is typically carried out in a suitable solvent such as dichloromethane, ethanol, or dimethylformamide, and often proceeds at room temperature or with gentle heating. mdpi.comanalis.com.my The resulting thioureas can usually be isolated in high yields by simple filtration and washing.
| Isothiocyanate Component | Amine Component | Solvent | Product | Reference Example |
|---|---|---|---|---|
| Substituted phenyl-isothiocyanate | Substituted-2-aminobenzothiazole | Absolute ethanol | Substituted-phenyl-TBTs | Illustrates the general applicability of the method. mdpi.com |
| 1-Naphthyl isothiocyanate | 1,2-Phenylenediamine | Dichloromethane (DCM) | 1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea | Demonstrates synthesis of new thiourea derivatives. analis.com.my |
Radical bromination provides a method for the functionalization of alkyl side chains on aromatic rings. In the context of synthesizing this compound, this strategy could be employed starting from 2-methylthiophene. Radical bromination of 2-methylthiophene, typically using N-bromosuccinimide (NBS) and a radical initiator, would yield 2-(bromomethyl)thiophene (B1339593).
This brominated intermediate is a versatile precursor for nucleophilic substitution reactions. Treatment of 2-(bromomethyl)thiophene with a thiourea or a related sulfur nucleophile could then lead to the formation of the desired this compound. This multi-step approach allows for the introduction of the thiourea moiety after the thiophene core has been established. It's important to control the bromination conditions to ensure selectivity for the methyl group over the thiophene ring, although bromination of the thiophene ring itself is also a known reaction. eurekaselect.comresearchgate.net
| Starting Material | Brominating Agent | Intermediate | Subsequent Reaction | Potential Product |
|---|---|---|---|---|
| 2-Methylthiophene | N-Bromosuccinimide (NBS) | 2-(Bromomethyl)thiophene | Nucleophilic substitution with thiourea | This compound |
Functionalization and Structural Modification of the this compound Core
The versatility of the this compound scaffold lies in the potential for structural modifications at various positions, allowing for the fine-tuning of its chemical and biological properties.
The thiophene ring is amenable to a wide range of functionalization reactions, particularly electrophilic substitution. researchgate.net These reactions can be carried out on the this compound core itself, or on a thiophene-containing precursor prior to the introduction of the thiourea moiety.
Common electrophilic substitution reactions for thiophenes include:
Halogenation: Introduction of chloro, bromo, or iodo substituents, which can serve as handles for further cross-coupling reactions.
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, providing a point for further derivatization.
Acylation: Friedel-Crafts acylation to introduce acyl groups, which can be modified through various carbonyl chemistries.
These modifications allow for the synthesis of a diverse library of this compound derivatives with tailored properties. The position of substitution on the thiophene ring is influenced by the directing effects of the existing substituents.
| Functionalization Reaction | Reagents | Type of Substituent Introduced | Potential for Further Modification |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Bromo | Cross-coupling reactions (e.g., Suzuki, Heck). researchgate.net |
| Chloromethylation | Chloromethyl methyl ether, Zinc chloride | Chloromethyl | Conversion to cyano, then to acetic acid derivatives. researchgate.net |
Modifications at the Thiourea Nitrogen Atoms (N,N'-disubstituted, N,N,N'-trisubstituted thioureas)
The synthesis of substituted thioureas, including those with a thiophen-2-ylmethyl moiety, is a versatile and straightforward process. The primary method involves the reaction of an isothiocyanate with a primary or secondary amine. nih.govmdpi.com For this compound derivatives, this can be approached in two main ways: reacting thiophen-2-ylmethylamine with a suitable isothiocyanate or reacting thiophen-2-ylmethyl isothiocyanate with an amine.
N,N'-disubstituted thioureas: These compounds are typically synthesized by the addition of a primary amine to an isothiocyanate. researchgate.net To generate N-(thiophen-2-ylmethyl)-N'-substituted thioureas, thiophen-2-ylmethyl isothiocyanate is treated with a variety of primary amines (R-NH2). This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature or with gentle heating in a suitable solvent like ethanol or toluene. nih.govmdpi.com The versatility of this method allows for the introduction of a wide range of substituents (alkyl, aryl, heterocyclic) onto the second nitrogen atom.
N,N,N'-trisubstituted thioureas: The synthesis of trisubstituted thioureas follows a similar principle, involving the reaction between an isothiocyanate and a secondary amine. nih.gov For instance, N,N-disubstituted amines can react with thiophen-2-ylmethyl isothiocyanate to yield N,N-disubstituted-N'-(thiophen-2-ylmethyl)thioureas. The reactivity in these syntheses can be influenced by the electronic nature of the substituents; electron-donating groups on the amine can increase its nucleophilicity, while the number of substituents can affect the reaction rate. nih.gov
The general synthetic approach is summarized in the table below.
| Product Type | Reactant 1 | Reactant 2 | General Conditions |
| N,N'-disubstituted | Thiophen-2-ylmethyl isothiocyanate | Primary Amine (R-NH₂) | Room temperature or reflux in solvent (e.g., ethanol, toluene) |
| N,N,N'-trisubstituted | Thiophen-2-ylmethyl isothiocyanate | Secondary Amine (R₂-NH) | Room temperature or reflux in solvent (e.g., toluene) |
Incorporation into Polyheterocyclic Systems
This compound and its precursors, particularly thiophen-containing isothiocyanates, are valuable intermediates for the synthesis of more complex polyheterocyclic systems. researchgate.net These reactions leverage the reactivity of the thiourea moiety to construct new rings. A common strategy involves using a thiophen-acyl isothiocyanate, which acts as a building block that first forms a thiourea derivative with a binucleophilic reagent, followed by an intramolecular cyclization reaction.
For example, 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate can be reacted with various ortho-disubstituted aromatic compounds to yield fused heterocyclic systems. When reacted with o-phenylenediamine, it initially forms an open-chain thiourea adduct. This intermediate, however, does not cyclize on its own under the reaction conditions. researchgate.net In contrast, the reaction with o-aminothiophenol directly affords a benzothiazole (B30560) derivative. researchgate.net This indicates that the nature of the nucleophiles in the reagent dictates the course of the subsequent cyclization.
These synthetic routes can lead to the formation of diverse heterocyclic cores, including:
Quinazolines researchgate.net
Benzothiazoles researchgate.net
Thiadiazoles researchgate.net
Imidazoles researchgate.net
The thiourea derivative acts as a pivotal, often isolable or transient, intermediate that undergoes cyclization to furnish the final heterocyclic product. researchgate.net
Mechanistic Studies of Synthetic Transformations
Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives.
Elucidation of Reaction Mechanisms and Intermediates
The formation of substituted thioureas and their subsequent conversion into polyheterocyclic systems proceed through well-established mechanistic pathways.
Formation of Substituted Thioureas: The synthesis of N,N'- and N,N,N'-trisubstituted thioureas occurs via a nucleophilic addition mechanism. mdpi.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This attack results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield the stable thiourea product. The structure and delocalization of the C—N and C=S bonds in the resulting thiourea can be influenced by the nature of the substituents. nih.govresearchgate.net
Formation of Polyheterocyclic Systems: The mechanism for incorporating the thiophene-thiourea moiety into larger ring systems typically involves a two-step sequence:
Initial Adduct Formation: The reaction begins with the nucleophilic attack of an amino group from a binucleophilic reagent (e.g., o-aminothiophenol) on the isothiocyanate carbon of a molecule like 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate. This forms an open-chain thiourea intermediate. researchgate.net
Intramolecular Cyclization: The second nucleophilic group on the reagent then attacks an electrophilic center within the intermediate. For instance, in the formation of quinazoline (B50416) derivatives from thiourea precursors, cyclization is often achieved through the removal of a water molecule, leading to ring closure. researchgate.net The specific pathway and the electrophilic site of attack (e.g., a carbonyl carbon) depend on the structure of the thiourea intermediate.
Investigation of Reaction Kinetics and Thermodynamic Parameters
While the general mechanisms for thiourea synthesis and cyclization are understood, detailed kinetic and thermodynamic studies specifically for this compound transformations are not extensively documented in the literature. However, general principles of reaction kinetics can be applied.
The rate of thiourea formation is dependent on several factors:
Nucleophilicity of the Amine: More nucleophilic amines will generally react faster with the isothiocyanate.
Steric Hindrance: Increasing the number and size of substituents on either the amine or the isothiocyanate can decrease the reaction rate due to steric hindrance. nih.gov
Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants and transition states.
For subsequent cyclization reactions, the kinetic and thermodynamic favorability depends on the stability of the resulting heterocyclic ring, the nature of the leaving group (e.g., H₂O), and the conformational freedom of the open-chain thiourea intermediate. The negative volumes of activation observed in related substitution reactions involving thiourea suggest a significant degree of bond-making in the transition state, characteristic of an associative mechanism. researchgate.net Further quantitative studies are required to establish specific rate constants, activation energies, and thermodynamic parameters for the synthesis and derivatization of this compound.
Advanced Structural Characterization and Spectroscopic Elucidation of Thiophen 2 Ylmethyl Thiourea Analogs
Vibrational Spectroscopic Analysis
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, specific information about the chemical bonds and functional groups present in Thiophen-2-ylmethyl-thiourea analogs can be obtained.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The infrared spectrum of thiophene-thiourea derivatives reveals characteristic absorption bands corresponding to the vibrations of specific bonds. researchgate.net
Key vibrational modes observed in the FTIR spectra of this compound and its analogs include the N-H stretching of the thiourea (B124793) moiety, typically appearing in the range of 3100-3400 cm⁻¹. researchgate.netiosrjournals.org The C-H stretching vibrations of the thiophene (B33073) ring are generally observed around 3000-3100 cm⁻¹. The C=S stretching vibration, a key indicator of the thiourea group, is found in the region of 700-850 cm⁻¹, although it can be coupled with other vibrations. researchgate.netanalis.com.my Additionally, C-N stretching and N-H bending vibrations from the thiourea part contribute to the fingerprint region of the spectrum, typically between 1400-1650 cm⁻¹. researchgate.net The vibrations associated with the thiophene ring, such as C=C and C-S stretching, also appear in the fingerprint region.
Table 1: Typical FTIR Vibrational Frequencies for Thiophene-Thiourea Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Thiourea | N-H Stretching | 3100 - 3400 |
| Thiophene | Aromatic C-H Stretching | 3000 - 3100 |
| Thiourea | N-H Bending | 1590 - 1650 |
| Thiophene | C=C Stretching | 1400 - 1500 |
| Thiourea | C-N Stretching | 1250 - 1350 |
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy provides complementary information to FTIR, as it detects changes in the polarizability of a molecule during vibration. It is particularly sensitive to non-polar, symmetric bonds. For thiophene-containing compounds, Raman spectroscopy is effective for studying chain conformation and conjugation length. mdpi.com
Table 2: Key Raman Shifts for Thiophene-Thiourea Analogs
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |
|---|---|---|
| Thiophene | Aromatic C-H Stretching | 3050 - 3100 |
| Thiophene | Symmetric C=C Stretching | 1400 - 1500 |
| Thiophene | Ring Breathing Mode | ~1050 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information on the number and types of protons in a molecule. In this compound, distinct signals are expected for the protons of the thiophene ring, the methylene (B1212753) (-CH₂-) bridge, and the amine (-NH and -NH₂) groups of the thiourea moiety.
The three protons on the substituted thiophene ring typically appear as multiplets in the aromatic region (δ 6.5-8.0 ppm). researchgate.netscispace.com Their specific chemical shifts and coupling patterns (doublets, triplets of doublets) are dictated by their position relative to the sulfur atom and the methylene substituent. The methylene protons, being adjacent to the electron-withdrawing thiophene ring, would likely appear as a singlet or a broadened singlet in the range of δ 4.5-5.5 ppm. The N-H protons of the thiourea group are exchangeable and often appear as broad signals. Their chemical shifts can vary widely depending on the solvent and concentration, but are typically found in the range of δ 7.0-9.5 ppm. researchgate.netresearchgate.net
Table 3: Representative ¹H NMR Chemical Shifts for this compound Analogs
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiourea N-H | 7.0 - 9.5 | Broad Singlet |
| Thiophene H-5 | 7.2 - 7.6 | Doublet |
| Thiophene H-3 | 6.9 - 7.2 | Doublet of Doublets |
| Thiophene H-4 | 6.8 - 7.1 | Doublet of Doublets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. For this compound, characteristic signals confirm the presence of the thiophene ring, the methylene linker, and the thiocarbonyl group.
The most downfield signal in the spectrum is typically that of the thiocarbonyl carbon (C=S) of the thiourea group, appearing around δ 180-185 ppm. researchgate.net The carbon atoms of the thiophene ring resonate in the aromatic region, generally between δ 120-145 ppm. researchgate.netchemicalbook.com The specific shifts depend on their position, with the carbon atom attached to the methylene group (C-2) being distinct from the others. The methylene bridge carbon (-CH₂-) typically gives a signal in the range of δ 40-50 ppm.
Table 4: Representative ¹³C NMR Chemical Shifts for this compound Analogs
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Thiourea (C=S) | 180 - 185 |
| Thiophene (quaternary C) | 135 - 145 |
| Thiophene (CH carbons) | 120 - 130 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the covalent structure of the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the thiophene ring (e.g., H-3 with H-4, and H-4 with H-5), confirming their connectivity. epfl.ch
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). nih.gov This technique would definitively link each thiophene proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon signal. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduepfl.ch This is crucial for connecting different parts of the molecule. For instance, an HMBC spectrum would show correlations from the methylene protons to the C-2 and C-3 carbons of the thiophene ring, as well as to the thiocarbonyl (C=S) carbon. These correlations are instrumental in confirming the link between the thiophene, methylene, and thiourea moieties. youtube.com
Table 5: Expected Key 2D NMR Correlations for this compound
| Technique | Correlated Nuclei (Proton → Other) | Structural Information Confirmed |
|---|---|---|
| COSY | H-3 ↔ H-4; H-4 ↔ H-5 | Connectivity of thiophene ring protons |
| HSQC | Thiophene H's → Thiophene C's; -CH₂- H → -CH₂- C | Direct H-C attachments |
| HMBC | -CH₂- H → Thiophene C-2, C-3; -CH₂- H → C=S | Connectivity of thiophene-methylene-thiourea fragments |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for the characterization of this compound and its analogs, providing definitive confirmation of their molecular weight and offering insights into their structural composition through the analysis of fragmentation patterns. In electron impact (EI) mass spectrometry, the appearance of the molecular ion peak (M+) is fundamental for confirming the molecular mass of the synthesized compound. For instance, the mass spectrum of the analog N,N-dicyclohexyl-N'-(thiophene-2-carbonyl)-thiourea displayed a molecular ion peak at m/z 338, corresponding to its calculated molecular weight. scispace.com
The fragmentation patterns observed in the mass spectra of thiophene-thiourea derivatives are instrumental in elucidating their structure. researchgate.net These patterns arise from the cleavage of the molecule at its weakest bonds upon ionization. Common fragmentation pathways for thiourea derivatives involve the cleavage of the thiourea moiety itself or the bonds connecting it to the thiophene ring and other substituents. researchgate.net
For example, the fragmentation of N,N-dicyclohexyl-N'-(thiophene-2-carbonyl)-thiourea shows characteristic fragments, including a base peak at m/z 111, which corresponds to the thiophene-2-carbonyl fragment ([C₄H₃S-CO]⁺). scispace.com Other significant peaks are observed at m/z 169 (corresponding to the dicyclohexylamino fragment) and m/z 84. scispace.com The study of these fragmentation pathways allows for the unambiguous identification of the different structural components of the molecule. raco.cat Computational modeling combined with energy-resolved collision-induced dissociation (CID) experiments can further detail the fragmentation mechanisms, showing how proton transfer events within the ionized molecule dictate the subsequent bond cleavages. researchgate.net
Table 1: Mass Spectrometry Data for a Thiophene-Thiourea Analog
This table presents the key mass spectral fragments for the analog N,N-dicyclohexyl-N'-(thiophene-2-carbonyl)-thiourea.
| Fragment Ion (m/z) | Relative Intensity (%) | Putative Structure/Identity |
| 338 | - | Molecular Ion (M+) |
| 169 | 52 | [C₁₂H₂₁N]⁺ |
| 111 | 100 | [C₅H₃OS]⁺ (Thiophene-2-carbonyl) |
| 84 | 45 | [C₆H₁₂]⁺ |
X-ray Diffraction Crystallography for Solid-State Structural Determination
X-ray diffraction crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.
Single Crystal X-ray Diffraction for Absolute Structure and Molecular Geometry
Single crystal X-ray diffraction analysis provides the absolute structure of thiophene-thiourea derivatives, confirming their molecular connectivity, bond lengths, bond angles, and torsional angles in the crystalline state. researchgate.netsemanticscholar.org The analysis of N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea, a closely related analog, revealed its precise solid-state conformation. eurjchem.comresearchgate.net
This compound was found to crystallize in the monoclinic space group P2₁, with specific unit cell dimensions determined with high precision. scispace.comeurjchem.com Such data is fundamental for establishing a definitive structural model of the molecule, serving as an ultimate proof of structure that complements spectroscopic data from NMR and mass spectrometry. The results from these diffraction studies provide the exact spatial arrangement of the thiophene ring relative to the thiourea core and its substituents. scispace.comeurjchem.com
Table 2: Crystallographic Data for N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea
This interactive table summarizes the key crystallographic parameters obtained from single crystal X-ray diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 11.7469(5) |
| b (Å) | 6.0849(2) |
| c (Å) | 12.5792(6) |
| β (°) | 117.736(7) |
| Volume (ų) | 795.8(6) |
Source: Saeed, S. et al., Eur. J. Chem. 2010. scispace.comeurjchem.comresearchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Lattices
The crystal structure of thiophene-thiourea analogs is stabilized by a network of non-covalent intermolecular interactions. mersin.edu.tr The thiourea moiety, with its N-H donor groups and sulfur acceptor atom, is particularly adept at forming strong hydrogen bonds. mdpi.com In many thiourea derivatives, intermolecular N–H···S hydrogen bonds are a dominant feature, often leading to the formation of centrosymmetric dimers through characteristic eight-membered {⋯HNCS}₂ synthons. nih.govnih.gov
Crystal Packing Analysis and Supramolecular Assembly
The combination of strong and weak intermolecular forces directs the three-dimensional arrangement of molecules in the crystal, a phenomenon known as crystal packing or supramolecular assembly. mersin.edu.tr The specific hydrogen bonding motifs, such as the N–H···S and N–H···N interactions, act as directional guides, assembling molecules into well-defined one-dimensional chains or two-dimensional layers. nih.gov
For example, N–H···N hydrogen bonds can link molecules into zigzag chains, which are then cross-linked by N–H···S interactions to form extensive sheets or layers. nih.govnih.gov The π-π and C-H···π interactions then dictate how these layers stack upon one another to build the final three-dimensional crystal structure. mdpi.comnih.gov The study of this supramolecular assembly is crucial, as the packing arrangement can influence the material's physical properties. The ability of thiophene-containing molecules to self-organize into ordered nanostructures is highly dependent on these subtle molecule-molecule interactions. nih.govuh.edu
Computational and Theoretical Investigations of Thiophen 2 Ylmethyl Thiourea Systems
Quantum Chemical Calculations
Quantum chemical calculations are foundational in modern chemistry, allowing for the determination of molecular properties from first principles by solving the Schrödinger equation. researchgate.net Among the most powerful and widely used approaches is Density Functional Theory (DFT), which provides a balance between accuracy and computational cost. mdpi.comnih.gov
Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Structure
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. nih.gov DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to find the geometry corresponding to the lowest energy state on the potential energy surface. nih.govnih.gov
This process yields crucial data on bond lengths, bond angles, and dihedral angles. For Thiophen-2-ylmethyl-thiourea, this would reveal the precise spatial relationship between the thiophene (B33073) ring and the thiourea (B124793) moiety. The electronic structure, describing the distribution of electrons within the molecule, is also determined during this process. mdpi.com Comparing these calculated parameters with experimental data, if available (e.g., from X-ray crystallography), is a key step in validating the chosen theoretical model. semanticscholar.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net For this compound, this analysis would identify its potential for engaging in charge-transfer interactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. researchgate.netchemrxiv.org The MEP surface is colored based on the electrostatic potential, indicating regions of positive and negative charge.
Red regions (most negative potential) are rich in electrons and are susceptible to electrophilic attack. For this compound, these would likely be centered on the sulfur and nitrogen atoms due to their lone pairs of electrons.
Blue regions (most positive potential) are electron-deficient and are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms, such as the N-H protons of the thiourea group.
Green regions represent neutral or non-polar areas.
The MEP map provides a comprehensive picture of the molecule's surface, guiding the understanding of intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. nih.govresearchgate.net This method is used to quantify electron delocalization, also known as hyperconjugation, by examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding orbitals). acadpubl.eu
The strength of these interactions is evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates greater delocalization. researchgate.net For this compound, NBO analysis would reveal the extent of π-conjugation within the thiophene ring and any charge transfer between the ring and the thiourea side chain, providing insights into the molecule's stability and electronic communication.
Calculation of Spectroscopic Parameters (Theoretical IR, NMR) for Validation
A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental results for validation. mdpi.comsciforum.net
Theoretical Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. mdpi.com Each calculated vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.). Comparing the calculated frequencies and intensities with an experimental FT-IR spectrum helps confirm the molecular structure and the accuracy of the computational method. researchgate.net
Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) for a molecule. mdpi.com These theoretical shifts can be compared to experimental NMR data to aid in the assignment of signals and confirm the proposed structure. scispace.comresearchgate.net
Fukui Functions and Reactivity Indices
Fukui functions are a conceptual DFT tool used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. wikipedia.orgscm.com The function measures the change in electron density at a specific point when an electron is added to or removed from the system. semanticscholar.org By condensing these values onto individual atoms, one can generate reactivity indices that pinpoint which atoms are most likely to participate in a chemical reaction. semanticscholar.orgsubstack.com
f+ indicates the propensity for nucleophilic attack (where an electron is accepted).
f- indicates the propensity for electrophilic attack (where an electron is donated).
f0 indicates the propensity for radical attack.
This analysis provides a more quantitative prediction of regioselectivity than MEP maps alone and is invaluable for understanding the chemical behavior of a molecule. semanticscholar.org
Molecular Modeling and Dynamics Simulations
Computational studies, including molecular modeling and dynamics simulations, provide profound insights into the behavior of this compound at an atomic level. These theoretical investigations are crucial for understanding its interactions with biological targets and materials, predicting its stability, and guiding the design of new derivatives with enhanced properties.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, docking studies have been instrumental in elucidating their binding modes with various protein targets.
Research into novel thiophen-2-ylmethylene-based derivatives, which share the core thiophen-2-ylmethyl scaffold, has utilized molecular docking to understand their anti-inflammatory mechanism. nih.gov These studies investigated the binding interactions of the compounds with the active site of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammation. The docking analysis revealed that these derivatives could effectively fit into the TNF-α active site, explaining their observed inhibitory effects on its production. nih.gov
Similarly, docking studies on thiophene-bearing thiourea derivatives have been performed to understand their potential as inhibitors for enzymes like acetylcholinesterase, butyrylcholinesterase, and urease. researchgate.net These computational analyses help to confirm the binding interactions that are responsible for the observed inhibitory potential. researchgate.net In other studies, thiophene derivatives have been docked against various cancer-related protein targets, yielding promising results that support their potential as anti-proliferative agents. rjraap.comresearchgate.net For instance, docking of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide with a lung cancer protein (PDB: 1x2j) helped to understand the nature of its binding. researchgate.net
The insights from these docking studies are summarized in the table below, showcasing the variety of targets that thiophene-thiourea scaffolds can interact with.
| Compound Class | Target Protein | Biological Activity | Key Findings from Docking |
| Thiophen-2-ylmethylene derivatives | TNF-α | Anti-inflammatory | Elucidation of binding interactions within the active site. nih.gov |
| Thiophene-thiourea derivatives | Acetylcholinesterase, Butyrylcholinesterase | Enzyme Inhibition | Confirmation of binding modes responsible for inhibitory activity. researchgate.net |
| Thiophene derivatives | Various Cancer Cell Line Proteins | Anti-proliferative | Identification of promising binding interactions. rjraap.com |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | Lung Cancer Protein (1x2j) | Anticancer | Understanding the nature of ligand-protein binding. researchgate.net |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational flexibility and stability of compounds like this compound over time.
While specific MD simulation studies focused exclusively on this compound are not extensively detailed in the literature, research on related thiourea and thiophene derivatives provides valuable insights. For example, MD simulations have been applied to other thiourea derivatives to study their reactivity properties, interactions with water, and stability. researchgate.net Such simulations can reveal how the molecule behaves in a biological environment, for instance, by calculating radial distribution functions to understand its interactivity with water molecules. researchgate.net
In the context of thiophene-based systems, MD simulations have been employed to investigate the conformational behavior of polymer thin films. nih.gov These studies examine how factors like molecular weight and side-chain length influence the mechanical and conformational properties of poly(3-alkylthiophene)s during deformation. nih.gov The simulations show that mechanical stretching can promote chain alignment and increase the conjugated length of the thiophene chains, which could enhance electronic properties. nih.gov Furthermore, studies on furan- and thiophene-based arylamides have used MD simulations to understand their conformational preferences in different solvent environments, which is crucial for designing structured molecules like foldamers. researchgate.net
Research on the stability of thiophene-containing photosensitizers in photodynamic therapy also highlights the importance of understanding their reactivity. mdpi.comresearchgate.net Theoretical models have been developed to predict the reactivity of the thiophene moiety toward singlet oxygen, which can affect the photosensitizer's stability and efficiency. mdpi.comresearchgate.net These computational approaches are vital for designing thiophene-based therapeutic agents that balance efficacy and safety. researchgate.net
Computational Approaches to Adsorption Mechanisms (e.g., on metal surfaces)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the adsorption of molecules onto metal surfaces. For this compound and related compounds, these studies are especially relevant to the field of corrosion inhibition, where the molecule's ability to form a protective layer on a metal surface is key.
Thiourea and its derivatives are effective corrosion inhibitors because the sulfur and nitrogen atoms have lone pair electrons that can be donated to the vacant d-orbitals of metals, facilitating strong adsorption. jmaterenvironsci.com The presence of a thiophene ring can further enhance this effect. Computational studies on thiophene derivatives as corrosion inhibitors for mild steel have shown remarkable inhibitory efficiency. researchgate.net These studies often use DFT to understand the electronic structure and bonding characteristics of the inhibitor, which helps to elucidate the inhibitory mechanism. researchgate.net
Theoretical investigations have shown that thiophene derivatives can form stable adsorption complexes on metal surfaces. researchgate.net The mechanism can involve both physical and chemical adsorption processes. researchgate.net DFT calculations can provide insights into the adsorption behavior by analyzing parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.com A high HOMO energy suggests a greater tendency to donate electrons to the metal surface, while a low LUMO energy indicates a capacity to accept electrons from the metal, strengthening the bond. nanobioletters.com
Monte Carlo simulations are also used to study the adsorption behavior of inhibitors on metal surfaces in corrosive media. nanobioletters.com These simulations have confirmed good interaction between furan-based derivatives (structurally related to thiophenes) and iron surfaces. nanobioletters.com The effectiveness of thiourea-based inhibitors is influenced by the molecular structure, the nature of the metal, and the corrosive environment. jmaterenvironsci.com
| Computational Method | Application in Adsorption Studies | Key Insights |
| Density Functional Theory (DFT) | Investigating electronic structure and bonding of inhibitors on metal surfaces. researchgate.netljast.ly | Elucidates inhibition mechanism, confirms stable adsorption, and analyzes orbital energies (HOMO/LUMO) for electron donation/acceptance. nanobioletters.com |
| Monte Carlo Simulations | Simulating the adsorption configuration of inhibitor molecules on a metal surface. nanobioletters.com | Reveals favorable interaction and adsorption energies between the inhibitor and the metal. nanobioletters.com |
Structure-Activity Relationship (SAR) Elucidation via Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for medicinal chemistry and materials science. These computational approaches aim to correlate the chemical structure of a compound with its biological activity or physical properties. For this compound and its analogs, SAR and QSAR models provide a framework for designing new compounds with improved efficacy. researchgate.net
Computational SAR studies on thiourea derivatives have identified key structural features that influence their diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. researchgate.netfarmaciajournal.comnih.gov For instance, a QSAR study on thiourea derivatives as anti-hepatitis C virus (HCV) agents found that their activity was significantly correlated with hydrophobicity and the steric effects of certain substituents. The model suggested that while hydrophobic interactions with the target receptor are important, bulky groups in specific positions could sterically hinder these interactions.
In the context of thiophene derivatives, classification SAR (CSAR) models have been developed to predict properties like genotoxicity. nih.govresearchgate.net These models use molecular descriptors derived from the compounds' structures to classify them as toxic or non-toxic, providing a valuable tool for early-stage drug safety assessment. nih.govresearchgate.net
For anticancer activity, QSAR models for sulfur-containing thiourea derivatives have highlighted the importance of chemical properties like mass, polarizability, electronegativity, and specific bond frequencies. nih.gov These models offer key insights that can guide the rational design of more potent anticancer agents. nih.gov Similarly, SAR analysis of N,N′-disubstituted thiourea derivatives against Leishmania amazonensis revealed that incorporating a piperazine (B1678402) ring could enhance both potency and selectivity, identifying a promising new class of anti-leishmanial agents. mdpi.com
The general findings from these computational SAR studies indicate that the biological activity of thiophene-thiourea systems can be finely tuned by modifying substituents on the thiourea nitrogen atoms and the thiophene ring. Properties like lipophilicity, electronic effects (electron-donating or -withdrawing groups), and steric factors are consistently identified as critical determinants of activity. mdpi.com
Coordination Chemistry of Thiophen 2 Ylmethyl Thiourea Based Ligands
Spectroscopic and Theoretical Studies of Metal Complexes
UV-Visible Spectroscopy for Electronic Transitions
The electronic spectra of Thiophen-2-ylmethyl-thiourea and its metal complexes provide valuable insights into the nature of the ligand's electronic transitions and the effects of coordination with a metal ion. In a typical UV-Visible spectrum of the ligand, two significant charge transfer bands can be observed. A band appearing around 38,500 cm⁻¹ is generally assigned to a π–π* transition, while a band in the region of 31,800 cm⁻¹ corresponds to an n–π* transition within the ligand molecule. jocpr.com
Upon complexation with a metal ion, the broad band associated with the n–π* transition often experiences a red shift, moving to a lower energy region of 29,400–28,200 cm⁻¹. This shift is indicative of a ligand-to-metal charge transfer (LMCT) transition. jocpr.com Additionally, the spectra of the metal complexes may exhibit weak and broad bands in the 11,800–10,100 cm⁻¹ range, which are attributed to d-d electronic transitions within the metal ion's d-orbitals. jocpr.com
For instance, in certain silver(I) complexes involving thiophene-containing imine ligands, absorption bands attributable to π–π* and n–π* transitions of the imine and associated aromatic rings are also observed. mdpi.com These transitions can be red-shifted upon coordination to the metal center, further confirming the interaction between the ligand and the metal ion. mdpi.com
The table below summarizes the characteristic electronic transitions observed in the UV-Visible spectra of this compound-based ligands and their metal complexes.
| Compound Type | Absorption Band (cm⁻¹) | Assignment |
|---|---|---|
| Ligand | ~38,500 | π–π |
| Ligand | ~31,800 | n–π |
| Metal Complex | 29,400–28,200 | Ligand-to-Metal Charge Transfer (LMCT) |
| Metal Complex | 11,800–10,100 | d-d transitions |
Thermal Analysis of Metal Complexes
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability and decomposition patterns of metal complexes of this compound. The thermal behavior of these complexes is characterized by multi-step degradation processes.
The TGA curves of metal complexes with thiourea (B124793) derivatives typically show that the ligands themselves are stable up to a certain temperature, after which they begin to decompose. ksu.edu.tr The decomposition of the metal complexes generally occurs in distinct stages. For instance, in related thiourea derivative complexes, the degradation can occur in three or four steps. ksu.edu.tr
The following interactive table outlines a representative thermal decomposition pattern for a metal complex of a this compound-based ligand.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Attributed Loss |
|---|---|---|---|
| 1 | 90-180 | ~2.5 | Water molecules |
| 2 | 170-240 | ~9.5 | Anions (e.g., chloride) |
| 3 | 220-380 | ~28.0 | Thiophene (B33073) moiety |
| 4 | 310-630 | ~51.0 | Remaining organic ligand fragments |
Quantum Chemical Studies on Metal-Ligand Interactions
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a theoretical framework for understanding the electronic structure and bonding in this compound and its metal complexes. mdpi.com These computational methods allow for the calculation of various molecular properties that shed light on the nature of metal-ligand interactions.
DFT calculations can be used to optimize the molecular geometry of the ligand and its complexes, providing theoretical values for bond lengths and angles. mdpi.com A comparison of these calculated parameters with experimental data, where available, can validate the computational model.
Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energies of these orbitals are related to the molecule's ability to donate and accept electrons, respectively. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com
Other important quantum chemical parameters include ionization potential, electron affinity, and dipole moment. mdpi.commdpi.com These properties help in characterizing the electronic nature of the ligand and how it is altered upon coordination to a metal ion. For example, a change in the electron density on the thiocarbonyl carbon upon complexation can be inferred from calculated Mulliken charges, which supports experimental observations of coordination through the sulfur atom. mdpi.com
Below is a table summarizing key quantum chemical parameters that can be calculated for this compound and its metal complexes to understand metal-ligand interactions.
| Parameter | Significance |
|---|---|
| HOMO Energy | Relates to the ability to donate electrons. |
| LUMO Energy | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Ionization Potential | Energy required to remove an electron. |
| Electron Affinity | Energy released when an electron is added. |
| Dipole Moment | Provides information about the polarity of the molecule. |
| Mulliken Charges | Indicates the partial charge distribution on atoms. |
Advanced Applications and Future Research Directions
Potential Applications as Chemosensors
The inherent structure of Thiophen-2-ylmethyl-thiourea, featuring both a thiophene (B33073) ring and a thiourea (B124793) moiety, makes it a compelling candidate for the development of chemosensors. The nitrogen and sulfur atoms within the thiourea group possess lone pairs of electrons, enabling them to act as effective binding sites for various analytes, including metal ions and anions. nih.govresearchgate.net The thiophene ring, an electron-rich aromatic system, can participate in electronic interactions and contribute to the signaling mechanism of the sensor.
Research into thiourea-based chemosensors has demonstrated their capability to detect a range of charged species. The binding of an analyte to the thiourea unit can induce a change in the electronic properties of the molecule, leading to a detectable signal, such as a color change (colorimetric sensing) or the emission or quenching of light (fluorescent sensing). nih.gov While specific studies focusing exclusively on this compound as a chemosensor are still emerging, the foundational principles of thiourea-based anion and cation recognition suggest significant potential. For instance, the hydrogen-bonding capabilities of the N-H protons in the thiourea group are crucial for the selective binding of anions. researchgate.net
Table 1: Examples of Analytes Detected by Thiourea-Based Chemosensors
| Analyte Type | Specific Examples | Detection Principle |
| Anions | Cyanide (CN⁻), Acetate (AcO⁻), Fluoride (F⁻) | Hydrogen bonding interactions leading to colorimetric or fluorescent changes. nih.gov |
| Cations | Mercury (Hg²⁺), Copper (Cu²⁺), Lead (Pb²⁺) | Coordination with sulfur and nitrogen atoms resulting in a detectable signal. |
| Neutral Molecules | Various organic molecules | Host-guest interactions. |
This table is illustrative of the general capabilities of thiourea-based chemosensors and does not represent data specific to this compound, for which dedicated studies are limited.
Catalytic Applications in Organic Transformations
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has identified thiourea derivatives as powerful catalysts. rsc.org The ability of the thiourea moiety to act as a hydrogen-bond donor is central to its catalytic activity. By forming hydrogen bonds with electrophilic substrates, thiourea catalysts can enhance their reactivity towards nucleophilic attack. This mode of activation is particularly effective in a variety of asymmetric organic transformations, where controlling the stereochemical outcome of a reaction is crucial. nih.gov
Bifunctional thiourea organocatalysts, which incorporate both a hydrogen-bond donating thiourea group and a basic functional group (such as an amine), have shown remarkable efficacy in promoting a wide range of asymmetric reactions. rsc.org While specific catalytic applications of this compound are not yet extensively documented, its structure suggests potential as a monofunctional hydrogen-bond donor catalyst. Future research may explore its modification to create bifunctional catalysts for stereoselective synthesis. The thiophene group could also play a role in modulating the catalyst's solubility and electronic properties, thereby influencing its catalytic efficiency.
Table 2: Representative Organic Reactions Catalyzed by Thiourea Derivatives
| Reaction Type | Role of Thiourea Catalyst | Potential Outcome |
| Michael Addition | Activation of the electrophile (e.g., nitroalkene) | Formation of carbon-carbon bonds. |
| Aldol Reaction | Activation of the carbonyl group | Formation of β-hydroxy carbonyl compounds. |
| Mannich Reaction | Activation of the imine | Synthesis of β-amino carbonyl compounds. |
| Friedel-Crafts Alkylation | Activation of the electrophile | Formation of carbon-carbon bonds with aromatic rings. |
This table highlights the general catalytic applications of thiourea derivatives. Specific studies on the catalytic activity of this compound are needed to confirm its efficacy in these transformations.
Research on this compound as Building Blocks for Complex Molecules
The reactive nature of the thiourea and thiophene moieties makes this compound a valuable precursor for the synthesis of more elaborate chemical structures, particularly heterocyclic compounds. mdpi.com Thiourea derivatives are well-established starting materials for the construction of various heterocycles, including thiazoles, pyrimidines, and triazines, which are prevalent scaffolds in many biologically active molecules. mdpi.com
The synthesis of new heterocyclic compounds often involves the reaction of the thiourea functionality with bifunctional reagents, leading to cyclization and the formation of a new ring system. For example, the reaction of a thiourea with α-haloketones is a classic method for the synthesis of thiazole (B1198619) rings. The thiophene ring in this compound can also be functionalized, offering additional avenues for molecular diversification. nih.gov While direct examples of the use of this compound in the synthesis of complex molecules are not widely reported, the established reactivity patterns of both thiophene and thiourea suggest its significant potential as a versatile building block in synthetic organic chemistry. researchgate.net
Future Research Perspectives and Challenges in Thiourea Chemistry
The chemistry of thiourea and its derivatives continues to be a vibrant area of research with numerous opportunities and challenges. A key future direction is the rational design of novel thiourea-based organocatalysts with enhanced activity and selectivity for a broader range of asymmetric transformations. nih.gov This includes the development of multifunctional catalysts that can orchestrate complex cascade reactions in a single pot.
In the realm of chemosensors, the focus will likely be on creating highly selective and sensitive probes for biologically and environmentally important analytes. nih.gov A significant challenge lies in designing sensors that can operate effectively in complex aqueous media. Furthermore, the exploration of thiophene-containing thioureas in materials science, for applications such as organic electronics and polymers, remains a promising yet underexplored frontier.
However, challenges persist within thiourea chemistry. The potential toxicity of some thiourea derivatives necessitates careful handling and thorough toxicological evaluation, especially for compounds intended for biological applications. mdpi.com Moreover, the synthesis of complex, chiral thiourea derivatives can be synthetically demanding, requiring multi-step procedures and careful purification. Overcoming these hurdles will be crucial for the continued advancement and practical application of this versatile class of compounds. The development of greener and more efficient synthetic methods for thiourea derivatives is also an important area for future research. researchgate.net
Q & A
Q. What are the standard synthetic routes for Thiophen-2-ylmethyl-thiourea, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution between thiophen-2-ylmethyl halides and thiourea under controlled pH and temperature. Optimization requires systematic variation of solvent polarity (e.g., ethanol vs. DMF), reaction time (monitored via TLC), and stoichiometric ratios. For example, outlines a detailed procedure for analogous thiourea derivatives, emphasizing the need for full characterization, including NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm purity . Yield optimization can be achieved by iterative adjustments of reflux duration (e.g., 12–24 hours) and catalyst screening (e.g., triethylamine vs. DBU).
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer: Essential techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks. For instance, thiourea NH protons typically appear as broad singlets in DMSO-d₆.
- IR Spectroscopy : Identifying C=S stretches (~1250–1350 cm⁻¹) and thiophene ring vibrations (~700–800 cm⁻¹).
- Mass Spectrometry : Verification of molecular ion peaks (e.g., ESI-MS for [M+H]+). Conflicting data (e.g., unexpected splitting in NMR) should be resolved via deuterated solvent trials, 2D NMR experiments (COSY, HSQC), and computational simulations (DFT-based spectral predictions) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray analysis with SHELXL refinement enables precise determination of bond lengths, angles, and hydrogen-bonding patterns. For thiourea derivatives:
- Model disorder using PART instructions and constrain thermal parameters (ISOR/DFIX).
- Validate refinement via R-factor convergence (<5%) and completeness (>90% for Cu-Kα radiation). highlights SHELX’s robustness in handling twinned crystals, recommending iterative refinement cycles and validation via CIF check reports .
Q. What strategies reconcile contradictory biological activity data across studies involving this compound analogs?
Methodological Answer: Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). Strategies include:
- Standardization : Normalize IC50 values to positive controls (e.g., cisplatin for cytotoxicity).
- Purity Validation : Use HPLC () to confirm batch consistency (retention time ±0.1 min, peak area ≥99%).
- Multivariate Analysis : Identify confounding variables (e.g., solvent DMSO% or incubation time) via regression models .
Q. How should computational models predict this compound’s reactivity in nucleophilic environments?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model charge distribution and frontier molecular orbitals.
- Validate against experimental kinetic data (e.g., SN2 reaction rates with alkyl halides).
- Incorporate solvent effects via Polarizable Continuum Models (PCM).
- Correct basis set superposition errors using counterpoise methods, as per ’s computational reporting guidelines .
Data Presentation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
